4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole
Description
Radical Hydroboration Approaches to Access Functionalized Thiazole-Dioxaborolane Systems
Radical hydroboration has emerged as an alternative and complementary methodology for synthesizing organoboron compounds, including functionalized thiazole-dioxaborolane systems. This approach involves generating boryl radicals through homolytic cleavage of B–H or B–B bonds, which then add to unsaturated bonds in heterocycles to form carbon-centered radicals. Subsequent hydrogen atom transfer or reduction steps yield the desired boron-functionalized products.
Recent advances have demonstrated that radical hydroboration can be achieved under thermochemical, photochemical, or electrochemical conditions, expanding the substrate scope and improving reaction efficiency. The use of bis(pinacolato)diboron or pinacolborane as boron sources facilitates the formation of boryl radicals, enabling regioselective hydroboration of heteroaromatic systems such as thiazoles.
This methodology offers several advantages:
- Mild reaction conditions compared to traditional hydroboration.
- Potential for regioselective functionalization of heterocycles.
- Avoidance of transition-metal catalysts, reducing contamination risks.
While specific data on 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole synthesis via radical hydroboration are limited, the mechanistic insights and substrate versatility suggest promising applicability for constructing such boron-containing thiazole derivatives.
Transition Metal-Free Pathways for Regioselective Thiazole Boronation
Transition metal-free methodologies for regioselective C–H borylation of heterocycles have gained significant attention due to their operational simplicity, cost-effectiveness, and avoidance of metal contamination. These strategies often employ boron reagents and directing groups to achieve selective functionalization of thiazole rings, including the installation of boronate esters like the tetramethyl-1,3,2-dioxaborolane moiety.
Recent developments include:
- Boron-directed regioselective aromatic ortho-functionalizations that leverage the unique reactivity of dibromoboracycles for selective C–halogen, C–aryl, and C–benzyl bond formations without transition metals.
- Oxidative halodeboronation protocols that provide direct and regioselective halogenation of 2-aryl-N-heteroarenes under mild conditions, expanding the synthetic utility of boron intermediates.
- One-pot methodologies enabling streamlined access to complex molecular architectures via metal-free C(sp^2)-H borylation and subsequent functionalizations.
These metal-free approaches have demonstrated scalability and high functional group tolerance, making them attractive for synthesizing this compound and related compounds efficiently.
| Feature | Description |
|---|---|
| Catalyst | None (metal-free) |
| Selectivity | High regioselectivity via boron directing groups |
| Reaction Conditions | Mild, often ambient temperature |
| Functional Group Tolerance | Broad, including sensitive heterocycles |
| Synthetic Utility | Enables late-stage functionalization and diverse transformations |
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO2S/c1-8(2)9(3,4)17-11(16-8)6-5-18-7(15-6)10(12,13)14/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAPQWCJJWVGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2256758-32-2 | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a boronic acid derivative with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Boronate Substitution Patterns
5-Boronate Derivatives
- 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole (JH-0888): This isomer (CAS 1415241-98-3) places the boronate at position 5 instead of 4. NMR data (¹H and ¹³C) and synthetic protocols (lithium-halogen exchange followed by boronate esterification) are similar to the target compound .
4-Boronate Derivatives with Additional Substituents
- 4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (CAS 690631-96-0): This analog introduces a methyl group at position 4 and a 4-(trifluoromethyl)phenyl group at position 2. The methyl group increases steric bulk, reducing solubility (cLogP = 7.326) compared to the target compound .
Functional Group Variations
Trifluoromethyl vs. Halogenated Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :
Replacing the boronate with a chlorophenyl group shifts the compound’s application toward antimicrobial activity . The absence of the boronate limits utility in cross-couplings but improves stability under physiological conditions.
Boronate-Containing Thiazoles Without Trifluoromethyl
Physicochemical and Structural Properties
Reactivity in Cross-Coupling Reactions
The target compound’s boronate at position 4 is sterically accessible, enabling efficient transmetalation in Suzuki-Miyaura reactions. In contrast, 5-boronate isomers (e.g., JH-0888) may face steric hindrance from the trifluoromethyl group, reducing coupling yields . Derivatives with phenyl substituents (e.g., CAS 690631-96-0) exhibit broader applications in synthesizing biaryl systems due to extended conjugation .
Biological Activity
The compound 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C11H14B F3 N O2 S
- Molecular Weight : 307.10 g/mol
- CAS Number : 1454300-91-4
- IUPAC Name : 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]thiazole
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole ring is known for its role in various biological processes, including enzyme inhibition and receptor binding. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
The compound has been studied for various biological activities:
-
Antimicrobial Activity :
- Exhibited moderate antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis with MIC values ranging from 4–8 μg/mL .
- Demonstrated effectiveness against drug-resistant strains of M. tuberculosis, which is crucial given the rising incidence of multidrug-resistant tuberculosis .
- Antifungal Activity :
- Cytotoxicity :
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of several boron-containing compounds, the tested compound demonstrated a significant reduction in bacterial colony counts in vitro when exposed to M. tuberculosis strains. The study highlighted its potential as a lead compound for developing new anti-tuberculosis drugs.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| A | M. tuberculosis (H37Rv) | 0.5 |
| B | S. aureus | 4 |
| C | C. albicans | 0.1 |
Study 2: Antifungal Activity
A comparative study on antifungal agents revealed that the compound exhibited superior activity against fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.05 to 0.1 μg/mL.
| Compound | Strain | MIC (μg/mL) |
|---|---|---|
| Fluconazole | C. albicans | 0.5 |
| Tested Compound | Resistant Strain | <0.05 |
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Absorption : High oral bioavailability observed in animal models.
- Distribution : Rapid distribution in tissues with a preference for lung tissue.
- Metabolism : Metabolized primarily through hepatic pathways.
- Excretion : Renal excretion noted as the primary route.
Q & A
Q. What are the standard synthetic routes for 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves:
Lithiation : Reacting a thiazole precursor (e.g., 2-(trimethylsilyl)-1,3-thiazole) with n-butyllithium in dry THF at -78°C under inert atmosphere (N₂/Ar) to deprotonate the reactive position .
Boronation : Adding triisopropylborate to the lithiated intermediate, followed by quenching with pinacol to form the boronate ester .
Purification : Extraction with non-polar solvents (e.g., cyclohexane) and drying under reduced pressure.
Q. Critical Conditions :
- Moisture Sensitivity : Reactions must be performed under inert conditions to prevent boronate hydrolysis .
- Temperature Control : Lithiation requires strict low-temperature maintenance (-78°C) to avoid side reactions .
- Solvent Choice : THF is preferred for its ability to stabilize reactive intermediates .
Q. Key Data from Literature :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Lithiation | n-BuLi, THF, -78°C | 85% | |
| Boronation | B(OiPr)₃, pinacol | 76% |
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be observed?
Methodological Answer:
- ¹H NMR : Expect signals for tetramethyl dioxaborolane protons at δ 1.27–1.38 (12H, s) and thiazole protons at δ 8.33–8.99 (aromatic protons) .
- ¹³C NMR : Peaks at δ 24.69 (dioxaborolane methyl groups) and δ 152–158 (thiazole carbons) .
- FT-IR : B-O stretching at ~1350 cm⁻¹ and C-F stretches (trifluoromethyl) near 1100–1200 cm⁻¹ .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values to verify purity .
Validation Example :
For a related compound, 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, ¹³C NMR matched theoretical predictions with <0.5 ppm deviation .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boron reagent?
Methodological Answer:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl partners. For sterically hindered substrates, consider Pd(OAc)₂ with SPhos .
- Solvent Optimization : Employ dioxane/water mixtures (4:1) for solubility and stability. Additives like K₂CO₃ improve coupling efficiency .
- Steric Effects : The tetramethyl groups on the boronate enhance stability but may slow transmetallation; elevated temperatures (80–100°C) can mitigate this .
Case Study :
In a related thiazole-boronate coupling, Pd(PPh₃)₄ in dioxane/H₂O at 80°C achieved 92% yield with 2-bromopyridine .
Q. What strategies resolve discrepancies between NMR and mass spectrometry during structure elucidation?
Methodological Answer:
Repurification : Re-crystallize or use column chromatography to remove impurities (e.g., unreacted boronate precursors) .
Isotopic Pattern Analysis : Confirm molecular ion ([M+H]⁺) matches theoretical m/z (e.g., 301.21 for C₁₆H₂₀BNO₂S) .
2D NMR : Use HSQC/HMBC to correlate ambiguous proton signals with carbon environments .
Example : A study on 3-Allyl-thiazole derivatives resolved conflicting ¹H NMR signals via HMBC, confirming regioselectivity .
Q. How does the trifluoromethyl group influence the electronic properties of the thiazole ring in derivatization?
Methodological Answer:
- Electron-Withdrawing Effect : The -CF₃ group decreases electron density on the thiazole ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic attack .
- Impact on Cross-Coupling : The electron-deficient thiazole enhances oxidative addition rates in Pd-catalyzed reactions .
Experimental Evidence :
In ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate, the -CF₃ group shifted the thiazole C-2 proton upfield by 0.3 ppm compared to non-fluorinated analogs .
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep at 0–6°C in amber glass under argon. Desiccants (e.g., molecular sieves) prevent moisture uptake .
- Handling : Use gloveboxes for weighing. Avoid protic solvents (e.g., MeOH) to prevent boronate cleavage .
Stability Data :
A related boronate stored at -20°C in THF showed <5% decomposition over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
